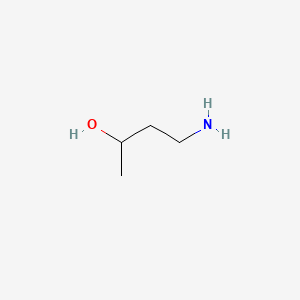

4-Aminobutan-2-ol

Beschreibung

Significance as a Chiral Amino Alcohol Scaffold

Chiral amino alcohols are a fundamentally important class of compounds, serving as crucial intermediates and scaffolds in asymmetric synthesis. benchchem.com 4-Aminobutan-2-ol, as a member of this class, is valued for its role as a chiral building block. The presence of two distinct functional groups (amine and alcohol) allows for a wide range of chemical transformations, making it a versatile precursor in the construction of enantiomerically pure molecules, which is a critical requirement in drug development and materials science. benchchem.comvulcanchem.com

The utility of this compound extends to its application as an intermediate in the synthesis of various fine chemicals and as a component in creating complex organic molecules with specific, predetermined three-dimensional arrangements. benchchem.com For instance, derivatives of this compound are employed in the synthesis of compounds with potential biological activity. One such example is the use of this compound in the reductive amination with 2-chlorobenzaldehyde (B119727), catalyzed by palladium on carbon, to create more complex substituted amino alcohols. vulcanchem.com This highlights its role as a foundational structure that can be elaborated upon to generate a diverse array of molecules.

Stereochemical Considerations and Enantiomeric Forms

The carbon atom at position 2, which is bonded to the hydroxyl group, is a stereocenter. This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (S)-4-aminobutan-2-ol and (R)-4-aminobutan-2-ol. benchchem.comvulcanchem.com In chemical synthesis, particularly for pharmaceutical applications, it is often essential to use a single, pure enantiomer, as the different spatial arrangements can lead to vastly different biological activities. vulcanchem.com

The two enantiomers are valuable as distinct chiral starting materials.

(S)-4-Aminobutan-2-ol is utilized as a building block in various synthetic applications, including peptide chemistry and in the study of enzyme mechanisms. benchchem.com It is a key precursor for creating other chiral molecules. For example, it is used in the synthesis of benzyl (B1604629) (S)-(4-aminobutan-2-yl)carbamate hydrochloride, a chiral carbamate (B1207046) salt where the amino group of the (S)-enantiomer is protected to allow for further selective chemical modifications. benchchem.com

(R)-4-Aminobutan-2-ol is also employed in stereospecific synthesis and is noted for its use in chiral resolution studies. benchchem.com The hydrochloride salt of the (R)-enantiomer is a common form used for this purpose. benchchem.combldpharm.com

The separation of the racemic mixture into its constituent enantiomers or the direct asymmetric synthesis of a specific enantiomer is a key focus in the application of this compound. The distinct properties and applications of each enantiomer underscore the importance of stereochemistry in the field of organic synthesis. vulcanchem.com

Interactive Data Tables

Physicochemical Properties of this compound and its Enantiomers

| Property | Racemic this compound | (S)-4-Aminobutan-2-ol | (R)-4-Aminobutan-2-ol |

| IUPAC Name | This compound | (2S)-4-aminobutan-2-ol | (2R)-4-aminobutan-2-ol |

| Molecular Formula | C₄H₁₁NO | C₄H₁₁NO | C₄H₁₁NO |

| Molecular Weight | 89.14 g/mol nih.gov | 89.14 g/mol | 89.14 g/mol nih.gov |

| CAS Number | 39884-48-5 nih.gov | 1255240-50-6 bldpharm.com | 114963-62-1 nih.gov |

| Canonical SMILES | CC(CCN)O nih.gov | CC@HO | CC@@HO nih.gov |

| InChI Key | NAXUFNXWXFZVSI-UHFFFAOYSA-N sigmaaldrich.com | NAXUFNXWXFZVSI-SCSAIBSYSA-N | NAXUFNXWXFZVSI-BYPYZUCNSA-N |

Note: Data for enantiomers sourced from PubChem and other chemical suppliers. Some properties like boiling point for individual enantiomers are not always readily available as they are often handled as salts.

Research Applications of this compound Enantiomers

| Enantiomer | Application Area | Specific Use Example |

| (S)-4-Aminobutan-2-ol | Asymmetric Synthesis | Precursor for chiral ligands and pharmaceutical intermediates. benchchem.com |

| Peptide Chemistry | Used as a chiral building block. benchchem.com | |

| Biochemical Studies | Employed in studying enzyme mechanisms. benchchem.com | |

| (R)-4-Aminobutan-2-ol | Chiral Resolution | Used in studies to separate racemic mixtures. benchchem.com |

| Asymmetric Synthesis | Starting material for enantiomerically pure compounds. bldpharm.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-4(6)2-3-5/h4,6H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAXUFNXWXFZVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885786 | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39884-48-5 | |

| Record name | 4-Amino-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39884-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039884485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Aminobutan 2 Ol and Its Chiral Forms

Chemoenzymatic Approaches for Stereoselective Synthesis

Chemoenzymatic methods, which combine the selectivity of biological catalysts with traditional chemical reactions, offer green and efficient pathways to chiral molecules like 4-aminobutan-2-ol. Enzymes, operating under mild conditions, provide exceptional stereo-, regio-, and chemoselectivity.

Biocatalytic Reductive Amination with Amine Dehydrogenases

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines through the reductive amination of prochiral ketones. frontiersin.org This one-step process uses ammonia (B1221849) as the amine source, offering a highly atom-economical and environmentally benign route. nih.gov Several wild-type AmDHs have demonstrated high efficiency and stereoselectivity in the synthesis of (3S)-3-aminobutan-2-ol from its corresponding ketone precursor. frontiersin.orgyork.ac.uk

Research has shown that native AmDHs from various microbial sources can effectively catalyze this transformation. For instance, enzymes such as CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2 have been tested for their ability to synthesize small, functionalized amino alcohols. frontiersin.org In the synthesis of (3S)-3-aminobutan-2-ol, these enzymes exhibited moderate to high conversions and, crucially, excellent enantioselectivity. frontiersin.org Specifically, CfusAmDH, MsmeAmDH, and MATOUAmDH2 produced the (S)-enantiomer with an enantiomeric excess (ee) of 98.8–99.4%. frontiersin.orgwhiterose.ac.uk The reaction typically employs a cofactor regeneration system, such as glucose/glucose dehydrogenase (GDH), to recycle the NAD(P)H required for the reduction. frontiersin.org

The performance of these native amine dehydrogenases in the synthesis of (3S)-3-aminobutan-2-ol is summarized below.

| Amine Dehydrogenase (AmDH) | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| CfusAmDH | 10 | 73.3 | 98.8 | frontiersin.org |

| MsmeAmDH | 10 | 64.3 | 99.4 | frontiersin.org |

| MicroAmDH | 10 | 68.9 | 98.2 | frontiersin.org |

| MATOUAmDH2 | 10 | 68.7 | 99.4 | frontiersin.org |

Transaminase-Mediated Enantioselective Biocatalysis

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are another cornerstone of biocatalysis for producing chiral amines. mbl.or.kr These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule (such as L-alanine or isopropylamine) to a prochiral ketone acceptor. mdpi.com This process can be used in two primary modes: kinetic resolution of a racemic amine or, more directly, the asymmetric synthesis from a prochiral ketone. mdpi.com

For the synthesis of this compound, a transaminase would be used to asymmetrically aminate a prochiral ketone precursor. The reaction mechanism follows a ping-pong-bi-bi kinetic model where the PLP cofactor first accepts the amino group from the donor, forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate, and then transfers it to the ketone substrate, regenerating the PLP for the next cycle. mdpi.com The stereochemical outcome—whether the (R)- or (S)-enantiomer is formed—is dictated by the specific transaminase used, as (R)- and (S)-selective TAs belong to different protein fold families. mdpi.com The use of an inexpensive amine donor in excess, such as isopropylamine, helps to drive the reaction equilibrium towards the formation of the desired amino alcohol product. wits.ac.za

Asymmetric Catalysis and Chiral Auxiliary Strategies

Beyond biocatalysis, classical asymmetric catalysis and the use of chiral auxiliaries represent fundamental approaches to obtaining enantiopure compounds. This compound is relevant in this context both as a target molecule and as a tool for inducing chirality in other reactions.

Application of this compound as a Chiral Auxiliary in Asymmetric Transformations

Chiral amino alcohols are widely recognized for their utility as chiral auxiliaries. frontiersin.orggoogle.com A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse.

The structure of this compound, featuring both an amino and a hydroxyl group at defined stereogenic centers, makes it an effective chiral auxiliary. These functional groups can be used to form temporary covalent bonds (e.g., amides or ethers) with a substrate molecule. The inherent chirality of the auxiliary then creates a diastereomeric intermediate, sterically guiding the approach of reagents to one face of the molecule, thereby leading to the formation of one stereoisomer in preference to the other.

Design and Utilization of Chiral Ligands in Enantioselective Reactions

The synthesis of optically active compounds, including amino alcohols, often relies on asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. researchgate.netbme.hu Chiral ligands are crucial components of these catalysts, binding to a metal center to create a chiral environment that influences the reaction's stereochemical outcome.

Amino alcohols like this compound are valuable precursors for the synthesis of such chiral ligands. researchgate.net The amino and hydroxyl groups are ideal for coordinating with metal atoms (e.g., zinc, titanium, rhodium), and the chiral backbone of the amino alcohol translates its stereochemistry to the resulting metal complex. These ligands are employed in a wide array of enantioselective reactions.

| Asymmetric Reaction Type | Role of Amino Alcohol-Derived Ligand |

|---|---|

| Asymmetric Addition | Catalyzes the enantioselective addition of organometallic reagents (e.g., organozinc) to aldehydes. researchgate.net |

| Asymmetric Reduction | Directs the stereoselective reduction of ketones and imines. |

| Asymmetric Diels-Alder | Forms a chiral Lewis acid catalyst to control the facial selectivity of the cycloaddition. |

| Asymmetric Epoxidation | Controls the enantioselective oxidation of allylic alcohols. |

Chiral Resolution Techniques for Amino Alcohol Separation

Given the presence of a chiral center at the second carbon, separating the enantiomers of this compound is crucial for its application in stereospecific synthesis. benchchem.com Chiral resolution techniques are employed to isolate the desired (R)- or (S)-enantiomer from a racemic mixture.

Commonly employed methods for the chiral resolution of amino alcohols like this compound include:

Formation of Diastereomeric Salts: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomerically pure acid like (R)-mandelic acid or D-tartaric acid, to form diastereomeric salts. benchchem.comvcu.edu These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. benchchem.com The desired enantiomer is then recovered by treating the separated diastereomeric salt with a base. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. vcu.edu

Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture. benchchem.comu-szeged.hu For instance, lipase-catalyzed acylation can be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. u-szeged.hu This method can provide high enantiomeric excess (ee). u-szeged.hu The choice of enzyme, solvent, and acyl donor is critical for optimizing both the reaction rate and enantioselectivity. u-szeged.hu

Chiral High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, chiral HPLC is a powerful tool. benchchem.com Polysaccharide-based chiral stationary phases are often used to resolve the enantiomers of this compound and its derivatives. benchchem.com

| Resolution Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Forms diastereomers with different physical properties. benchchem.comvcu.edu | Well-established, scalable. vcu.edu | Maximum 50% theoretical yield, requires stoichiometric resolving agent. vcu.edu |

| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. u-szeged.hu | High enantioselectivity, mild reaction conditions. u-szeged.huacs.org | Can be slower, requires optimization of enzyme and conditions. u-szeged.hu |

| Chiral HPLC | Differential interaction with a chiral stationary phase. benchchem.com | High resolution, applicable to small quantities. benchchem.com | Not easily scalable for large-scale production. |

Biotechnological and Bioproduction Pathways

Biotechnological approaches offer promising and sustainable alternatives to traditional chemical synthesis for producing amino alcohols. These methods often utilize engineered microorganisms or enzymes to achieve high selectivity and reduce environmental impact.

A novel and powerful approach for the biosynthesis of amino alcohols involves the engineering of modular polyketide synthase (PKS) platforms. researchgate.netbiorxiv.org PKSs are large, multi-domain enzymes that biosynthesize complex natural products. By engineering these enzymatic assembly lines, it is possible to produce a variety of molecules, including amino alcohols. researchgate.netbiorxiv.org

The process typically involves:

Engineered PKS Assembly: A modular PKS is designed to produce a specific polyketide intermediate with a terminal aldehyde group. researchgate.netosti.gov

Post-PKS Modification: The terminal aldehyde is then converted to an amino group by the action of specific transaminases. researchgate.netbiorxiv.org

This platform has been successfully used to produce various amino alcohols, demonstrating its versatility. biorxiv.org For instance, the integration of transaminase genes into Streptomyces albus strains containing an engineered PKS has led to the successful production of this compound. biorxiv.org

The microbial production of this compound has been demonstrated using engineered strains of Streptomyces albus. biorxiv.org By introducing genes for specific transaminases into a host strain engineered with a polyketide synthase (PKS) system, researchers have successfully produced this compound. biorxiv.org

In one study, different combinations of PKS terminal reductases (TRs) and transaminases (TAs) were tested. biorxiv.org The combination of a specific TR and TA in an engineered S. albus strain resulted in the production of 425.1 mg/L of this compound in shake flask experiments. biorxiv.org This demonstrates the potential for developing efficient and high-titer microbial processes for the production of this valuable amino alcohol.

| Strain/System | Key Genes | Product | Titer |

| Engineered Streptomyces albus | PKS-TR2 + TA1 | This compound | 425.1 mg/L biorxiv.org |

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and other amino alcohols is crucial for developing environmentally benign and economically viable processes. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry approaches in amino alcohol synthesis include:

Use of Biocatalysts: Enzymes, such as transaminases and lipases, operate under mild conditions (temperature and pressure) and in aqueous media, reducing the need for harsh reagents and organic solvents. acs.orgmbl.or.kr Biocatalysis contributes to sustainable synthesis by offering high selectivity and reducing by-product formation. acs.org

Catalytic Hydrogenation: The reduction of precursor ketones using catalytic hydrogenation with catalysts like palladium on carbon is an industrially relevant and efficient method. benchchem.com This approach often has high atom economy.

Tandem and One-Pot Reactions: Designing synthetic routes that combine multiple reaction steps into a single pot, known as tandem or one-pot reactions, can significantly reduce waste, energy consumption, and purification steps. rsc.org For example, a one-pot tandem reaction using a bimetallic oxide catalyst has been developed for the synthesis of urethanes from amino alcohols, which are themselves synthesized in the first step. rsc.org

Use of Greener Solvents and Reagents: Research focuses on replacing hazardous solvents and reagents with more environmentally friendly alternatives. uv.es For instance, procedures have been developed that use diol/water mixtures as solvents, avoiding the use of halogenated compounds. uv.es

Renewable Feedstocks: Utilizing abundant and inexpensive bio-based feedstocks, such as amino acids produced by fermentation, as starting materials for the synthesis of chiral molecules is a key aspect of sustainable chemistry. acs.org

A study on the synthesis of β-amino alcohols highlights a process using a heterogeneous catalyst that is recoverable and reusable, operates in water or diol/water mixtures, and avoids the use of halogenated compounds, thereby aligning with several green chemistry principles. uv.es

Role of 4 Aminobutan 2 Ol in Advanced Organic Transformations

Precursor for Enantiomerically Pure Compounds

The stereochemistry of 4-aminobutan-2-ol is particularly valuable for producing enantiomerically pure compounds, which are crucial in drug development. benchchem.commdpi.com Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic profiles. researchgate.net Therefore, the ability to synthesize a single, desired enantiomer is of paramount importance. This compound serves as a precursor to a variety of enantiopure substances, including other chiral amino alcohols and amines. researchgate.netmdpi.com For instance, it can be a starting material for the synthesis of optically active 4-aminobutan-1-ol and 3,4-disubstituted pyrrolidine (B122466) derivatives, which are themselves valuable intermediates for biologically active compounds. researchgate.net The synthesis of benzyl (B1604629) (S)-(4-aminobutan-2-yl)carbamate hydrochloride, a building block in organic and peptide chemistry, often starts from (S)-4-aminobutan-2-ol. benchchem.com

Participation in Cascade Reactions and Multicomponent Systems (e.g., N-Heterocycle Synthesis)

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These processes are highly efficient as they allow for the construction of complex molecular architectures in a single operation, reducing the number of purification steps and saving reagents and solvents. This compound can participate in such sequences. For example, it can be used in multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds. uniurb.it In one instance, a three-component condensation of formaldehyde, hydrogen sulfide, and 4-aminobutan-1-ol (a related amino alcohol) reacts only at the amino group to form 4-(1,3,5-dithiazinan-5-yl)butan-1-ol. researchgate.net The synthesis of various N-heterocycles can be achieved through cascade reactions involving precursors derived from amino alcohols. uniurb.it Manganese-catalyzed dehydrogenative coupling reactions of 2-amino alcohols can lead to the formation of substituted pyrazines, highlighting the utility of this class of compounds in constructing nitrogen-containing heterocycles. acs.org

Functional Group Reactivity and Selective Transformations

The dual functionality of this compound allows for a range of selective chemical transformations, targeting either the hydroxyl or the amino group.

The secondary hydroxyl group in this compound can be selectively oxidized to a ketone, yielding 4-aminobutan-2-one. This transformation is a key step in many synthetic pathways. Common oxidizing agents for this purpose include Dess–Martin periodinane (DMP), which offers mild reaction conditions. rsc.orgrsc.org Other reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can also be employed for the oxidation of similar amino alcohols. benchchem.combenchchem.com The selective oxidation of the alcohol to an aldehyde has also been reported for the related 4-aminobutan-1-ol using DMP. rsc.org

Table 1: Selective Oxidation of Amino Alcohols

| Starting Material | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| 4-Aminobutan-1-ol derivative | Dess–Martin periodinane (DMP) | Corresponding aldehyde | rsc.org |

| 3-Aminobutan-2-ol | Potassium permanganate (KMnO4) | 3-Aminobutan-2-one | benchchem.com |

The synthesis of this compound itself often involves the reduction of a precursor molecule. A primary route is the reduction of 4-aminobutan-2-one. benchchem.com The key challenge in this step is the selective reduction of the ketone group without affecting the amino group. benchchem.com Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) in aqueous or alcoholic media. benchchem.com Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) is another effective method. benchchem.com Furthermore, ω-transaminase enzymes are used in biocatalysis for the enantioselective synthesis of chiral amines from keto-precursors, showcasing a greener approach to obtaining enantiomerically pure amino alcohols. mdpi.combiorxiv.org

Table 2: Reduction of Precursors to Amino Alcohols

| Precursor | Reducing Agent/Method | Product | Reference |

|---|---|---|---|

| 4-Aminobutan-2-one | Sodium borohydride (NaBH4) | This compound | benchchem.com |

| 4-Aminobutan-2-one | Catalytic hydrogenation (e.g., Pd/C) | This compound | benchchem.com |

Both the amino and hydroxyl groups of this compound can act as nucleophiles, participating in substitution reactions. The amino group can react with alkyl halides or acyl chlorides to form substituted amines and amides, respectively. benchchem.comevitachem.com Similarly, the hydroxyl group can be targeted in substitution reactions, for instance, by converting it into a better leaving group. benchchem.com Reductive amination, another important transformation, involves the reaction of a carbonyl compound with an amine. For example, this compound can be reacted with 2-chlorobenzaldehyde (B119727) via reductive amination to synthesize 4-{[(2-Chlorophenyl)methyl]amino}butan-2-ol. vulcanchem.com

Intermediate in Drug Discovery and Development

This compound serves as a valuable intermediate in the creation of various pharmaceutical compounds. Its utility stems from its ability to introduce specific stereochemistry and functional groups into a target molecule, which is often crucial for biological activity.

The structural similarity of this compound to certain neurotransmitters has made it a relevant starting point for compounds aimed at neurological disorders. Research has indicated that its derivatives may possess neuroprotective properties. smolecule.com In biological systems, it is suggested that this compound can be converted through enzymatic reactions into γ-aminobutyric acid (GABA). benchchem.com GABA is the primary inhibitory neurotransmitter in the central nervous system, playing a key role in modulating neuronal excitability. benchchem.com This connection makes its derivatives candidates for therapies in conditions like epilepsy and anxiety. benchchem.com While direct clinical applications are still under investigation, its role as a precursor highlights its potential in the development of new drugs for neurological health. smolecule.com

The presence of a chiral center at the second carbon atom makes this compound an optically active compound, existing as two distinct enantiomers. benchchem.com This stereochemistry is highly valuable in drug development, where a specific enantiomer of a drug often accounts for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Consequently, this compound is utilized as a crucial chiral building block in organic synthesis. benchchem.com Its use facilitates the production of enantiomerically pure compounds, which is a critical aspect of modern pharmaceutical design to enhance efficacy and safety. benchchem.com The development of methods to synthesize optically active amino alcohols like this compound is driven by their importance as precursors for chiral auxiliaries, ligands, and catalysts in asymmetric synthesis. google.commdpi.com

Derivatives of this compound have been investigated as core components of beta-secretase (BACE1) inhibitors, a major therapeutic target in the treatment of Alzheimer's disease. google.comnih.gov BACE1 is the enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which accumulate as plaques in the brains of Alzheimer's patients. nih.govresearchgate.netbiorxiv.org

A key structural motif in some BACE1 inhibitors is the hydroxyethylamine isostere, which mimics the transition state of the peptide bond hydrolysis performed by the enzyme. google.com A patent describes (3-hydroxy-4-amino-butan-2-yl)-benzamide derivatives that incorporate this feature. google.com The core structure is derived from a this compound framework and is designed to fit into the active site of the BACE1 enzyme, thereby inhibiting its activity and reducing the production of Aβ. google.com

| Feature | Description | Source |

| Target Enzyme | Beta-secretase (BACE1, memapsin 2) | google.comnih.gov |

| Therapeutic Goal | Reduction of amyloid-β (Aβ) production for the treatment of Alzheimer's disease. | google.comresearchgate.net |

| Key Structural Motif | Hydroxyethylamine isostere [—CH(OH)—CH₂—NH—] | google.com |

| Mechanism of Action | The isostere acts as a mimic of the transition state of APP hydrolysis, inhibiting the proteolytic activity of BACE1. | google.com |

| Derivative Example | (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide | google.com |

The structural relationship to the neurotransmitter GABA has prompted the synthesis and evaluation of this compound derivatives for anticonvulsant activity. benchchem.com Studies on various classes of compounds incorporating similar amino alcohol fragments have shown promising results in preclinical seizure models.

For instance, a study on a series of 1,2-aminoalkanol derivatives of xanthone (B1684191) identified several compounds with significant anticonvulsant effects in the maximal electroshock (MES) seizure model in mice. nih.gov Another research effort focused on novel 1,2,4-triazol-3-one derivatives found a particularly potent compound, designated 4g , which exhibited strong anticonvulsant properties in both the MES and subcutaneous pentylenetetrazole (scPTZ) seizure models. mdpi.com The protective index (PI) for this compound, a measure of its safety margin, was found to be superior to that of established drugs like carbamazepine (B1668303) and valproate. mdpi.com

| Compound Class | Most Promising Compound | Anticonvulsant Activity (ED₅₀) | Neurotoxicity (TD₅₀) | Protective Index (PI = TD₅₀/ED₅₀) | Source |

| Xanthone Derivatives | Not specified by name | 47.57 mg/kg (MES) | > 400 mg/kg | > 8.41 | nih.gov |

| 1,2,4-Triazol-3-ones | Compound 4g | 23.7 mg/kg (MES) | 284.0 mg/kg | 12.0 | mdpi.com |

| 1,2,4-Triazol-3-ones | Compound 4g | 18.9 mg/kg (scPTZ) | 284.0 mg/kg | 15.0 | mdpi.com |

Exploration of Bioactivity and Mechanism of Action

Understanding how this compound and its derivatives exert their biological effects involves investigating their interactions with specific molecular targets and cellular pathways.

The primary mechanism of action explored for compounds derived from this compound relates to the GABAergic system. As an analog of GABA, it is hypothesized to influence inhibitory neurotransmission. benchchem.com Research suggests that some derivatives may act by increasing the concentration of GABA in the brain. mdpi.com For example, the potent anticonvulsant compound 4g (a 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one) was found to significantly elevate GABA levels in the brains of mice. mdpi.com Further evidence for this mechanism was provided by the observation that its anticonvulsive action was diminished when co-administered with an inhibitor of the GABA-synthesizing enzyme. mdpi.com This indicates that the therapeutic effect is, at least in part, mediated through the enhancement of GABAergic signaling pathways. mdpi.com

Applications in Medicinal Chemistry and Pharmaceutical Research

Modulation of Neurotransmitter Systems

The structural characteristics of 4-Aminobutan-2-ol, particularly its resemblance to endogenous neurotransmitters, have prompted investigations into its potential to modulate various neurotransmitter systems. Research suggests that this compound and its derivatives can interact with key receptors and influence neuronal signaling pathways, indicating a potential for therapeutic applications in neurological and psychiatric disorders.

The primary focus of research into the neuro-modulatory effects of this compound has been on its interaction with the GABAergic and cholinergic systems.

GABAergic System Modulation:

This compound is structurally analogous to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. This structural similarity allows it to interact with GABA receptors, potentially mimicking or modulating the effects of GABA. benchchem.comwikipedia.org In biological systems, 4-aminobutan-1-ol, a related compound, can be converted to GABA through enzymatic reactions. wikipedia.org This conversion involves the oxidation of the alcohol to an aldehyde, followed by further oxidation to the carboxylic acid, yielding GABA. A similar metabolic pathway may exist for this compound.

Studies have demonstrated that this compound can bind to GABA receptors, which may lead to an enhancement of GABAergic signaling. benchchem.com This enhanced inhibitory neurotransmission could be beneficial in conditions characterized by neuronal hyperexcitability, such as anxiety disorders and epilepsy. benchchem.com The potential neuroprotective properties of this compound are also linked to its action on GABA receptors, as enhanced GABAergic signaling is crucial for maintaining neuronal health. benchchem.com

Derivatives of this compound have been synthesized and evaluated for their anticonvulsant activity. For instance, phenoxyacetyl derivatives of aminobutanol (B45853) have shown notable pharmacological profiles in preclinical models of epilepsy, suggesting that the aminobutanol moiety is beneficial for this activity. nih.gov

Cholinergic System Modulation:

The cholinergic system, with acetylcholine (B1216132) (ACh) as its primary neurotransmitter, plays a vital role in cognitive functions such as learning and memory. Muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors, are key components of this system. nih.govresearchgate.net Research has shown that various subtypes of mAChRs (M1, M2, M4) are involved in modulating neurotransmitter release at the neuromuscular junction. nih.govresearchgate.net

While direct studies on this compound's interaction with cholinergic receptors are limited, the broader class of amino alcohols has been explored for their effects on this system. For example, derivatives of other amino alcohols have been investigated as AChE inhibitors. tandfonline.com Furthermore, the modulation of nicotinic acetylcholine receptors (nAChRs) is another area of interest, as these receptors are implicated in the pathophysiology of Alzheimer's disease. nih.gov The selective interaction of molecules with different nAChR subtypes (e.g., α7- and α4β2-nAChRs) can influence synaptic function. nih.gov

The table below summarizes the key neurotransmitter systems potentially modulated by this compound and its derivatives, along with the potential therapeutic implications.

| Neurotransmitter System | Receptor/Target | Potential Effect of Modulation | Potential Therapeutic Application |

| GABAergic | GABA Receptors | Enhanced inhibitory neurotransmission | Anxiety, Epilepsy, Neuroprotection |

| Cholinergic | Muscarinic & Nicotinic Acetylcholine Receptors | Modulation of acetylcholine signaling | Cognitive disorders |

Interactive Data Table: Investigated Derivatives of Aminobutanol

The following table details specific derivatives of aminobutanol and their observed effects in research studies.

| Derivative | Amine Moiety | Investigated Activity | Key Finding | Reference |

| Phenoxyacetyl derivative | (R,S)-1-aminobutan-2-ol | Anticonvulsant | Showed activity in the MES test. | nih.gov |

| Benzyl (B1604629) (S)-(4-aminobutan-2-yl)carbamate hydrochloride | (S)-4-aminobutan-2-ol | Synthetic intermediate | A chiral building block for drug development. | benchchem.com |

It is important to note that research into the neuro-modulatory effects of this compound is still in its early stages. Further studies are required to fully elucidate its mechanisms of action, receptor binding affinities, and potential as a therapeutic agent.

Biochemical and Enzymatic Studies of 4 Aminobutan 2 Ol

Substrate Specificity and Selectivity in Enzyme-Catalyzed Reactions

The enzymatic reactions involving 4-aminobutan-2-ol highlight the substrate specificity and selectivity of various enzymes, particularly dehydrogenases and transaminases. These enzymes are crucial for the synthesis of chiral amines and amino alcohols, which are important intermediates in the pharmaceutical and chemical industries. mbl.or.krresearchgate.net

Amine dehydrogenases (AmDHs) have been shown to catalyze the reductive amination of keto alcohols to produce amino alcohols. google.com Studies on several native AmDHs, including CfusAmDH, MsmeAmDH, MicroAmDH, and MATOUAmDH2, have demonstrated their ability to convert 4-hydroxybutan-2-one to (3S)-3-aminobutan-2-ol with high conversion rates and excellent enantiomeric excess. frontiersin.orgfrontiersin.org For instance, MsmeAmDH exhibits high enantioselectivity for the synthesis of (3S)-3-aminobutan-2-ol, achieving a 99.4% enantiomeric excess (ee). researchgate.netwhiterose.ac.uk

The substrate scope of these enzymes extends to other small alkyl amines and amino alcohols. frontiersin.org However, the conversion rates and stereoselectivity can be highly dependent on the specific enzyme and the structure of the substrate. frontiersin.org For example, while the four tested AmDHs showed good conversion for (3S)-3-aminobutan-2-ol, their performance varied with other substrates like 2-aminopropan-1-ol and 3-aminobutan-1-ol. frontiersin.org

Table 1: Enzyme-Catalyzed Synthesis of (3S)-3-aminobutan-2-ol

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| CfusAmDH | 4-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 64.3 - 73.3 | 98.8 - 99.4 |

| MsmeAmDH | 4-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 64.3 - 73.3 | 98.8 - 99.4 |

| MATOUAmDH2 | 4-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 64.3 - 73.3 | 98.8 - 99.4 |

| MicroAmDH | 4-hydroxybutan-2-one | (3S)-3-aminobutan-2-ol | 64.3 - 73.3 | 98.2 |

Data sourced from multiple studies investigating native amine dehydrogenases. frontiersin.orgfrontiersin.orgwhiterose.ac.uk

Transaminases (TAs) are another class of enzymes that have been explored for the synthesis of amino alcohols. mbl.or.krbiorxiv.org A polyketide synthase (PKS) platform has been engineered to produce various amino alcohols, including this compound, through post-PKS transamination. biorxiv.orgbiorxiv.org In this system, the combination of a terminal thioreductase (TR) and a transaminase (TA) leads to the production of the target amino alcohol. biorxiv.org

Elucidation of Metabolic Pathways Involving Amino Alcohols

The study of this compound and related amino alcohols contributes to the understanding of metabolic pathways. In biological systems, amino alcohols can be precursors to important molecules like neurotransmitters. For instance, 4-aminobutanol is a known precursor to γ-aminobutyric acid (GABA). wikipedia.org The conversion involves enzymes such as alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). wikipedia.orgazolifesciences.com

Engineered metabolic pathways in microbial hosts like Streptomyces albus have been developed to produce amino alcohols. biorxiv.orgescholarship.org These platforms utilize a modular polyketide synthase (PKS) system, where a terminal thioreductase (TR) and a transaminase (TA) work in concert to convert keto intermediates into amino alcohols. biorxiv.orgbiorxiv.orgescholarship.org The selection of specific TR and TA enzymes influences the product profile, demonstrating the potential to create tailored biosynthetic pathways. biorxiv.org For example, the combination of TR2 and TA1 in an engineered S. albus strain resulted in the highest production of this compound. biorxiv.org

Table 2: Production of Amino Alcohols using Engineered S. albus Strains

| Strain | Key Enzymes | Product | Titer (mg/L) |

|---|---|---|---|

| QD96 | TR2 + TA1 | This compound | 425.1 |

| QD96 | TR2 + TA1 | 1-Aminopentan-3-ol | 112.1 |

| QD96 | TR2 + TA1 | 1-Aminohexan-3-ol | 17.1 |

Data from a study on a polyketide-based biosynthetic platform. biorxiv.org

Enzyme-Substrate Interaction Dynamics and Stereoselectivity

The stereoselectivity observed in enzymatic reactions with this compound is a direct result of the specific interactions between the substrate and the enzyme's active site. researchgate.net The chiral nature of this compound, with a stereocenter at the second carbon, means that enzymes can differentiate between its enantiomers. benchchem.com

In the case of amine dehydrogenases, the high enantioselectivity for the (S)-enantiomer of various amino alcohols suggests a well-defined binding pocket that favors a specific orientation of the substrate. frontiersin.org However, these same enzymes show poor diastereoselectivity when the substrate itself is chiral, as seen with (3S)-3-aminobutan-2-ol, indicating they can accept both enantiomers at the alcohol position. frontiersin.orgwhiterose.ac.uk

Computational studies and active site modeling can provide insights into the structural basis of this selectivity. mbl.or.kr For transaminases, the active site is often described as having two pockets of different sizes that accommodate different parts of the substrate, which dictates the stereochemical outcome of the reaction. mbl.or.kr The ability to engineer these enzymes can further enhance their stereoselectivity for specific substrates. acs.org

Advanced Characterization and Computational Studies

High-Resolution Spectroscopic Analysis

Spectroscopic analysis is fundamental to elucidating the molecular structure and bonding characteristics of 4-Aminobutan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy offer complementary information to confirm the compound's identity and structural integrity. spectrabase.com

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide distinct signals corresponding to each unique chemical environment.

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d6, reveals signals for the protons on the methyl group, the methylene groups, the methine group, and the amine and hydroxyl groups. spectrabase.com The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns arise from spin-spin coupling with neighboring protons.

¹H NMR Spectral Data for this compound Data sourced from publicly available spectral databases.

| Proton Assignment | Chemical Shift (ppm) (Approximate) | Multiplicity |

| CH₃ | 1.0 - 1.2 | Doublet |

| CH(OH) | 3.5 - 3.8 | Multiplet |

| CH₂-CH(OH) | 1.3 - 1.6 | Multiplet |

| CH₂-NH₂ | 2.5 - 2.8 | Multiplet |

| NH₂ and OH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. nih.gov Each carbon atom in a unique electronic environment gives a distinct signal.

¹³C NMR Spectral Data for this compound Data sourced from publicly available spectral databases.

| Carbon Assignment | Chemical Shift (ppm) (Approximate) |

| CH₃ | ~23 |

| CH(OH) | ~65 |

| CH₂-CH(OH) | ~40 |

| CH₂-NH₂ | ~42 |

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectrabase.com The spectrum of this compound shows characteristic absorption bands for the O-H (hydroxyl), N-H (amine), C-H, and C-O bonds. nih.gov

The O-H and N-H stretching vibrations typically appear as a broad band in the region of 3200-3600 cm⁻¹, which is characteristic of hydrogen-bonded groups. The C-H stretching vibrations from the alkyl chain are observed just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol is typically found in the 1100-1125 cm⁻¹ region.

Key IR/FTIR Absorption Bands for this compound Data sourced from publicly available spectral databases. spectrabase.comnih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) (Approximate) | Intensity |

| O-H and N-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (Alkyl) | 2850 - 2970 | Strong |

| N-H Bend (Scissoring) | 1590 - 1650 | Medium |

| C-H Bend | 1370 - 1470 | Medium |

| C-O Stretch | 1100 - 1125 | Strong |

Raman spectroscopy provides complementary information to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which is sensitive to molecular vibrations. spectrabase.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the carbon backbone. nih.gov

Computational Modeling and Simulation

Computational methods are increasingly used to complement experimental data, offering insights into molecular behavior at an atomic level. These techniques can predict molecular conformations and interactions that are difficult to observe directly.

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be employed to explore its conformational landscape. By simulating the molecule's behavior in a solvent, researchers can identify the most stable (lowest energy) conformations and understand the dynamics of transitions between different shapes. This information is valuable for understanding how the molecule might interact with other molecules, such as biological receptors.

A thorough search of available scientific literature did not yield specific molecular dynamics simulation studies focused solely on the conformational analysis of this compound.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net For this compound, docking studies could be used to investigate its potential interactions with the active site of an enzyme. By predicting the binding mode and estimating the binding affinity, these studies can help in identifying potential biological targets and in the rational design of more potent enzyme inhibitors or activators.

Specific docking studies detailing the interaction of this compound with enzymes were not found in a review of the current literature.

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical investigations into the reaction mechanisms of this compound are crucial for understanding its reactivity, degradation pathways, and potential applications. While specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational chemistry and existing studies on analogous amino alcohols provide a framework for predicting its behavior. Such investigations typically employ quantum mechanical methods, like Density Functional Theory (DFT), to elucidate reaction pathways, identify transition states, and calculate activation energies.

Potential reaction mechanisms for this compound that can be explored through theoretical studies include oxidation, degradation, and reactions with atmospheric radicals like hydroxyl (•OH) radicals. For instance, in the context of atmospheric chemistry, the reaction with •OH radicals is a primary degradation pathway for volatile organic compounds. Theoretical studies on similar amino alcohols have shown that these reactions often proceed via hydrogen abstraction from either the amino or hydroxyl group, or from the carbon backbone. The specific site of abstraction and the subsequent reaction steps are dictated by the relative energy barriers of the transition states involved.

Computational analysis can also shed light on the role of catalysts in reactions involving this compound. For example, studies on other amino alcohols have utilized DFT to investigate the competing mechanisms in the presence of a catalyst, such as the chemoselective addition to electron-deficient olefins. nih.gov These studies can determine whether the reaction proceeds via an O-adduct or an N-adduct by mapping the potential energy surface and identifying the lowest energy pathway. The innate reactivity of the amino and hydroxyl groups can be assessed using computational tools, which helps in predicting the preferred reaction site in the absence of a catalyst. nih.gov

Furthermore, theoretical models can be used to study the transition states of various reactions. The geometry and energy of a transition state are critical for determining the kinetics of a reaction. For radical reactions, computational methods can model the formation and stability of radical intermediates and the transition states leading to their formation and subsequent reactions. libretexts.orgnih.govnih.gov Understanding these transition states is key to predicting product distributions and reaction rates under different conditions.

While direct computational data for this compound is sparse, the established methodologies provide a clear path for future research. Such studies would be invaluable for applications ranging from industrial process optimization to understanding its environmental fate.

Force Field Development for Alkanolamine Systems

The development of accurate and reliable force fields is essential for conducting molecular dynamics (MD) simulations to study the behavior of alkanolamine systems, including this compound, in various environments. Force fields are sets of parameters and equations that describe the potential energy of a system of atoms and are crucial for simulating molecular interactions, dynamics, and thermodynamic properties. Several major force fields, such as AMBER, CHARMM, OPLS, and GROMOS, have been developed and extended to cover a wide range of organic molecules, including alkanolamines. gromacs.org

The development of a force field for a specific class of molecules like alkanolamines typically involves a systematic parameterization process. This process includes the determination of parameters for bonded (bond lengths, angles, and dihedrals) and non-bonded (van der Waals and electrostatic) interactions. These parameters are often derived from a combination of experimental data and high-level quantum mechanical calculations. nih.gov

Key Force Fields and Their Application to Alkanolamines:

AMBER (Assisted Model Building with Energy Refinement): The AMBER suite of force fields includes the General Amber Force Field (GAFF), which is designed for organic molecules and is compatible with the main AMBER force fields for proteins and nucleic acids. nih.govelsevierpure.com GAFF can be used to generate parameters for alkanolamines like this compound, making it a versatile tool for simulating these systems, particularly in biological contexts. chemrxiv.orgnih.govrsc.org

CHARMM (Chemistry at HARvard Macromolecular Mechanics): The CHARMM force field is another widely used force field for biomolecular simulations. youtube.com It has been extended to include a variety of small molecules through the CHARMM General Force Field (CGenFF). nih.gov Parameterization for new molecules, including amino alcohols, involves fitting to quantum mechanical data and experimental properties to ensure accurate representation of molecular behavior. nih.govuiuc.eduresearchgate.net

OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field is specifically designed to accurately reproduce the properties of liquids and has been successfully applied to a wide range of organic molecules. There are specific parameter sets within OPLS for amines and alcohols, which can be combined and refined for alkanolamines. researchgate.net

GROMOS (GROningen MOlecular Simulation): The GROMOS force field is another popular choice, particularly within the GROMACS simulation package. gromacs.org It has been parameterized for a variety of biomolecules and organic liquids. While it has been used for alkanolamines, users should be aware of potential issues related to its parameterization with older integration schemes. gromacs.orgnih.gov

The table below summarizes some of the commonly used force fields applicable to alkanolamine systems.

| Force Field Family | Specific Force Field | Key Features for Alkanolamines |

| AMBER | GAFF | General purpose for organic molecules, compatible with biomolecular simulations. nih.govelsevierpure.com |

| CHARMM | CGenFF | Extensible to a wide range of small molecules, including non-standard amino acids. nih.gov |

| OPLS | OPLS-AA | Optimized for liquid-phase properties of organic molecules. researchgate.net |

| GROMOS | GROMOS-96 | Widely used in GROMACS, with united-atom and all-atom versions available. gromacs.org |

A classical force field has been specifically proposed for the molecular simulation of primary alkanolamines with a NH2-C-C-OH backbone. nih.gov This approach involves a general method for obtaining specific electrostatic charges for different alkanolamines by considering their polar, hydrogen-bonding environment with explicit solvent molecules. The model was parameterized using the simplest primary alkanolamines and then validated by calculating the thermodynamic properties of other molecules in this class. The predicted densities were found to be within 1.5% of experimental values, and enthalpies of vaporization were predicted with an uncertainty of 1 kJ mol⁻¹. nih.gov Such specialized force fields provide a more accurate description of the thermodynamic properties of alkanolamines by offering insights into their structure-property relationships. nih.gov

Q & A

Q. What are the standard synthetic routes for 4-Aminobutan-2-ol, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : Common methods include reductive amination of 4-oxobutan-2-ol or nucleophilic substitution of hydroxyl-protected intermediates. Optimization involves adjusting reaction temperature (20–60°C), solvent polarity (e.g., ethanol or THF), and stoichiometry of ammonia derivatives. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, methanol/dichloromethane eluent) are recommended . For scalability, continuous-flow reactors may reduce side-product formation .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the backbone structure, with emphasis on distinguishing NH₂ and OH proton signals. Chiral HPLC or polarimetry is critical for resolving enantiomers due to the compound’s stereocenters . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., amine N–H stretch at ~3300 cm⁻¹) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent oxidation. Stability assays should include accelerated degradation studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Avoid aqueous solutions unless buffered at pH 6–7, as amine groups may hydrolyze or react with carbonyl impurities .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and biological activity of this compound?

- Methodological Answer : Enantiomers may exhibit divergent interactions in chiral environments (e.g., enzyme binding sites). Synthesize enantiopure forms via enzymatic resolution (lipases) or asymmetric catalysis. Test activity in receptor-binding assays (e.g., GABA analogs) and compare kinetic parameters (Km, Vmax) between stereoisomers .

Q. What reaction mechanisms dominate in the oxidation or reduction of this compound?

- Methodological Answer : Oxidation with Jones reagent typically converts the alcohol to a ketone, while amine groups may form nitriles under strong conditions. For reduction, catalytic hydrogenation (Pd/C or Raney Ni) preserves the amine. Mechanistic studies should employ isotopic labeling (e.g., deuterated solvents) and trap intermediates via quenching experiments .

Q. How can computational modeling predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and predict pKa (amine ~9.5, alcohol ~16). Molecular dynamics simulations assess solvation effects in biological membranes. Tools like Gaussian or COSMO-RS are recommended for thermodynamic property prediction .

Q. How should researchers address contradictory data in toxicity or environmental impact studies?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and CAS (search terms: [this compound] OR [254-673-2]). Validate conflicting results via in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) and ecological toxicity tests (Daphnia magna LC50). Triangulate data with structurally similar compounds (e.g., 1-Phenylbutan-2-ol) .

Q. What strategies are effective for elucidating metabolic pathways of this compound in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.